Tankyrase-IN-2

Descripción general

Descripción

Tankyrase-IN-2 es un inhibidor selectivo, potente y activo por vía oral de las enzimas tankyrases, específicamente dirigido a tankyrase 1 y tankyrase 2. Estas enzimas forman parte de la familia de poli (ADP-ribosa) polimerasas y desempeñan funciones cruciales en diversos procesos celulares, incluida la señalización Wnt, el mantenimiento de los telómeros y la mitosis. This compound ha demostrado ser prometedor en la investigación científica, particularmente en el campo de la terapia contra el cáncer, debido a su capacidad para inhibir la actividad de las enzimas tankyrases y, por lo tanto, modular las vías de señalización clave involucradas en la tumorigénesis .

Mecanismo De Acción

Tankyrase-IN-2 ejerce sus efectos uniéndose al dominio catalítico de las enzimas tankyrases, inhibiendo así su actividad. Esta inhibición previene la poli-ADP-ribosilación de las proteínas diana, lo que lleva a su estabilización y acumulación. Los principales objetivos moleculares de this compound incluyen los componentes de la vía de señalización Wnt / β-catenina, como axina y β-catenina. Al modular esta vía, this compound puede influir en la proliferación, diferenciación y supervivencia celular, convirtiéndola en una herramienta valiosa en la investigación sobre el cáncer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Tankyrase-IN-2 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave generalmente incluyen:

Formación de la estructura central: La estructura central de this compound se sintetiza a través de una serie de reacciones de condensación y ciclización. Estas reacciones a menudo requieren catalizadores y disolventes específicos para lograr altos rendimientos y pureza.

Modificaciones de grupos funcionales: Los pasos subsiguientes implican la introducción de varios grupos funcionales para mejorar la potencia y selectividad del compuesto. Esto puede incluir reacciones de halogenación, alquilación o acilación en condiciones controladas.

Purificación: El producto final se purifica utilizando técnicas como recristalización, cromatografía o destilación para garantizar la pureza y calidad deseadas.

Métodos de producción industrial

En un entorno industrial, la producción de this compound implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, el uso de reactores más grandes y la implementación de procesos de flujo continuo para mejorar la eficiencia y reducir los costos. Las medidas de control de calidad, como la cromatografía líquida de alta resolución y la espectrometría de masas, se emplean para garantizar la consistencia y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

Tankyrase-IN-2 puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados, que pueden tener diferentes actividades biológicas.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, alterando potencialmente su actividad inhibitoria.

Sustitución: Las reacciones de sustitución, como la sustitución nucleofílica o electrofílica, pueden introducir nuevos grupos funcionales en la molécula, mejorando sus propiedades.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno, que se utilizan a menudo en condiciones ácidas o básicas.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan en condiciones anhidras.

Sustitución: Los reactivos como los halógenos, los haluros de alquilo o los cloruros de acilo se utilizan en presencia de catalizadores o en condiciones específicas de temperatura y presión.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o cetónicos, mientras que las reacciones de sustitución pueden producir una variedad de análogos sustituidos con actividades biológicas potencialmente mejoradas.

Aplicaciones Científicas De Investigación

Tankyrase-IN-2 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Investigación sobre el cáncer: this compound se estudia ampliamente por su potencial en la terapia contra el cáncer. .

Biología celular: El compuesto se utiliza para estudiar el papel de las enzimas tankyrases en procesos celulares como el mantenimiento de los telómeros, la mitosis y la apoptosis.

Desarrollo de fármacos: this compound sirve como un compuesto líder para desarrollar nuevos inhibidores con mayor eficacia y selectividad para diversas enfermedades, incluido el cáncer, la fibrosis y los trastornos metabólicos.

Estudios bioquímicos: Los investigadores utilizan this compound para investigar los mecanismos bioquímicos de la poli-ADP-ribosilación mediada por tankyrase y su impacto en la estabilidad y función de las proteínas.

Comparación Con Compuestos Similares

Compuestos similares

XAV939: Otro inhibidor de tankyrase que también se dirige a la vía de señalización Wnt / β-catenina. Tankyrase-IN-2 es más selectivo y potente.

G007-LK: Un potente inhibidor de tankyrase con una estructura química diferente pero una actividad biológica similar.

JW55: Inhibe la actividad de tankyrase y se ha estudiado por su potencial en la terapia contra el cáncer.

Unicidad de this compound

This compound destaca por su alta selectividad y potencia para las enzimas tankyrases, con valores de IC50 de 10 nM para tankyrase 1 y 7 nM para tankyrase 2 . Esto lo convierte en una herramienta valiosa para diseccionar los roles de las enzimas tankyrases en diversos procesos biológicos y para desarrollar terapias dirigidas para enfermedades que involucran la actividad de tankyrase desregulada.

Actividad Biológica

Tankyrase-IN-2 is a potent inhibitor of tankyrases, a family of poly(ADP-ribose) polymerases (PARPs) that play crucial roles in various cellular processes, including telomere maintenance, Wnt signaling, and mitotic regulation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

Tankyrases and Their Functions

Tankyrases (TNKS1 and TNKS2) are involved in the regulation of multiple cellular pathways:

- Telomere Maintenance : Tankyrases facilitate the degradation of telomere-binding proteins such as TRF1, thereby influencing telomere length and stability.

- Wnt Signaling Pathway : They regulate the degradation of AXIN, a key component in the β-catenin destruction complex, which is pivotal for Wnt signaling. Inhibition of tankyrases stabilizes AXIN, leading to reduced β-catenin activity and subsequent inhibition of Wnt target genes.

- Mitosis Regulation : Tankyrases are essential for proper mitotic spindle formation and sister chromatid separation during cell division.

Inhibition by this compound

This compound functions by selectively inhibiting tankyrase activity. The compound binds to the catalytic domain of tankyrases, preventing their interaction with substrates involved in critical signaling pathways. This inhibition leads to:

- Stabilization of AXIN and increased degradation of β-catenin.

- Disruption of oncogenic signaling pathways associated with various cancers.

Case Studies

- Lung Cancer : A study demonstrated that TNKS2 overexpression correlates with poor prognosis in non-small cell lung cancer (NSCLC). Inhibition by this compound led to decreased β-catenin activity, suggesting its potential as a therapeutic agent in NSCLC treatment .

- Colorectal Cancer : Research indicated that tankyrase inhibitors, including this compound, enhance chemosensitivity in colorectal cancer cells by antagonizing Wnt signaling pathways. This effect was attributed to the stabilization of AXIN and subsequent inhibition of tumor growth .

Table 1: Biological Activity of this compound

Propiedades

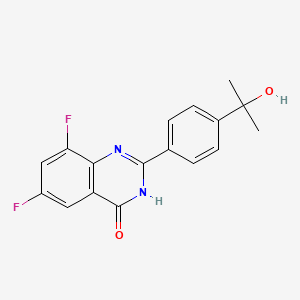

IUPAC Name |

6,8-difluoro-2-[4-(2-hydroxypropan-2-yl)phenyl]-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2O2/c1-17(2,23)10-5-3-9(4-6-10)15-20-14-12(16(22)21-15)7-11(18)8-13(14)19/h3-8,23H,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBYLOWAINBPRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3F)F)C(=O)N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.